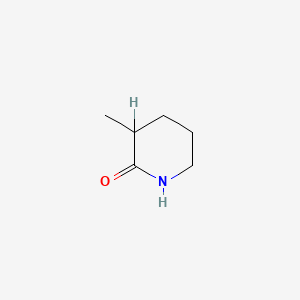

3-Methylpiperidin-2-one

Vue d'ensemble

Description

3-Methylpiperidin-2-one is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. It has been identified as a metabolite in the urine of a patient with hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential biological relevance . Additionally, its derivatives have been explored for their biological activities, such as antimicrobial and antioxidant potential .

Synthesis Analysis

The synthesis of 3-Methylpiperidin-2-one and its derivatives has been achieved through various methods. One approach involves the cascade biotransformation using recombinant Escherichia coli cells, which successfully scaled up the transformation of a methyl-substituted diamine substrate to 3-Methylpiperidine . Another method includes the synthesis of 3-methylaminopiperidine, an intermediate for the manufacture of Balofloxacin, from nicotinic amide through a four-step process . Additionally, a one-pot synthesis method has been developed for the intramolecular cyclization of unsaturated amines to produce 3-azidopiperidines and 3-amidopiperidines .

Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-2-one derivatives has been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of several derivatives, revealing that they often crystallize in a monoclinic space group with molecules linked by hydrogen bonds . The stereochemistry of these compounds has also been investigated, with NMR spectral studies providing insights into the configuration of stereoisomers .

Chemical Reactions Analysis

The chemical reactivity of 3-Methylpiperidin-2-one derivatives has been explored through different reactions. For instance, the synthesis of novel oxime esters involved the Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides . The antioxidant and antimicrobial activities of these derivatives were then evaluated, demonstrating the potential utility of these compounds in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylpiperidin-2-one derivatives have been characterized using various analytical techniques. Elemental analysis, FT-IR, NMR, and mass spectroscopy have been used to confirm the structure and purity of synthesized compounds . The influence of different substituents on the chemical shifts of heterocyclic ring protons has been noted, indicating the impact of molecular interactions on the properties of these compounds .

Applications De Recherche Scientifique

Spectroscopic Analysis and Structural Stability

3-Methylpiperidin-2-one has been studied for its vibrational spectra and structural stability. Through a combination of experimental and theoretical approaches, including FT-Infrared spectra and density functional harmonic calculations, researchers have identified the most stable structure of 3-methylpiperidin (3-MP) molecules. This study provides insights into the molecular structure and vibrational characteristics of 3-MP, highlighting its potential applications in spectroscopic analysis and materials science Erdoğdu & Güllüoǧlu, 2009.

Repellent Efficacy Against Mosquitoes

In the field of entomology, a chiral piperidine analog derived from 3-methylpiperidin-2-one, specifically SS220, has demonstrated significant repellent efficacy against mosquitoes, comparable to or exceeding that of widely used repellents like Deet. This compound's effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes suggests its potential as a new, efficient alternative for arthropod repellent formulations, contributing to public health efforts in combating mosquito-borne diseases Klun et al., 2003.

Innovative Synthesis Techniques

Research in organic chemistry has led to the development of novel synthesis methods utilizing 3-methylpiperidin-2-one. For instance, one study showcases a facile one-pot synthesis technique for ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles, leveraging ultrasonic irradiation. This method demonstrates the versatility and reactivity of 3-methylpiperidin-2-one derivatives in creating complex organic compounds efficiently, which could have implications in pharmaceuticals and materials science Mojtahedi et al., 2016.

Biotechnological Transformation

A notable biotechnological application involves the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane using recombinant Escherichia coli cells. This biotransformation process, optimized for scale-up, highlights the potential of biocatalysis in synthesizing complex organic molecules like 3-methylpiperidine, offering a sustainable alternative to traditional chemical synthesis methods. Such advancements underscore the role of biotechnology in facilitating environmentally friendly and efficient production of chemical compounds Borlinghaus et al., 2019.

Carbon Capture and Chemical Reactions

3-Methylpiperidin-2-one derivatives have been explored for their role in carbon capture technologies and their reactivity in chemical reactions. For example, studies on the formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine and CO2 provide valuable insights into the mechanisms of carbon capture and the stability of carbamate compounds. This research could inform the development of new strategies for CO2 sequestration and utilization Mcgregor et al., 2018.

Safety And Hazards

Propriétés

IUPAC Name |

3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGAOXNFCZKFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871042 | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidin-2-one | |

CAS RN |

3768-43-2 | |

| Record name | 3-Methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

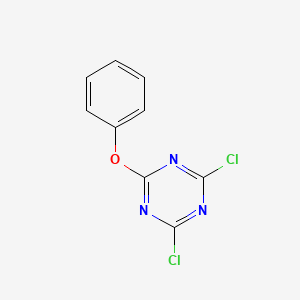

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)